molecular formula C11H13Cl3N2 B12316964 2-(5,7-Dichloro-2-methyl-1H-indol-3-YL)ethanamine hydrochloride

2-(5,7-Dichloro-2-methyl-1H-indol-3-YL)ethanamine hydrochloride

Cat. No.: B12316964
M. Wt: 279.6 g/mol
InChI Key: JBOPFZBTUCWNMV-UHFFFAOYSA-N
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Description

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13Cl3N2

Molecular Weight

279.6 g/mol

IUPAC Name

2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H12Cl2N2.ClH/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6;/h4-5,15H,2-3,14H2,1H3;1H

InChI Key

JBOPFZBTUCWNMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC(=C2)Cl)Cl)CCN.Cl

Origin of Product

United States

Preparation Methods

Key Steps:

  • Formation of the Arylhydrazone : A 5,7-dichloro-2-methylphenylhydrazine reacts with a ketone (e.g., cyclohexanone) or aldehyde (e.g., acetaldehyde) under acidic conditions (e.g., HCl, ZnCl₂).
  • Cyclization : The arylhydrazone undergoes thermal cyclization to form the indole ring. This step is critical for regioselectivity, as substituents on the phenylhydrazine dictate the positions of chlorine and methyl groups on the indole.
Reagent Conditions Yield Source
5,7-Dichloro-2-methylphenylhydrazine + Cyclohexanone HCl, 80°C, 6 hrs 65–75%
5,7-Dichloro-2-methylphenylhydrazine + Acetaldehyde ZnCl₂, 100°C, 4 hrs 70–80%

Chlorination and Methylation

Post-cyclization, the indole undergoes halogenation and alkylation to introduce the 5,7-dichloro and 2-methyl substituents.

Chlorination at Positions 5 and 7

Chlorination is achieved using electrophilic reagents:

  • SOCl₂ or PCl₃ : Reacts with the indole under controlled conditions to introduce chlorine at the 5 and 7 positions.
  • N-Chlorosuccinimide (NCS) : Alternative reagent for selective halogenation.
Reagent Conditions Selectivity Yield Source
SOCl₂ Toluene, 110°C, 12 hrs High 85–90%
PCl₃ Dichloromethane, 0°C, 2 hrs Moderate 75–80%

Methylation at Position 2

The methyl group is introduced via alkylation or Friedel-Crafts methylation :

  • Methyl iodide (CH₃I) : Reacts with the indole in the presence of a base (e.g., K₂CO₃) under reflux.
  • Methyl triflate (CF₃SO₃CH₃) : Enhances regioselectivity for electron-rich positions.
Reagent Conditions Position Yield Source
CH₃I + K₂CO₃ DMF, 80°C, 8 hrs C-2 60–70%
CF₃SO₃CH₃ THF, –78°C, 2 hrs (LDA) C-2 80–85%

Alkylation at Position 3

The ethanamine side chain is introduced via Mannich reaction or nucleophilic substitution :

Mannich Reaction

A 3-position alkylation is achieved by reacting the indole with ethylamine and formaldehyde under acidic conditions:
$$ \text{Indole} + \text{CH}3\text{CH}2\text{NH}_2 + \text{HCHO} \xrightarrow{\text{HCl}} \text{3-Ethanamine-indole} $$

Reagents Conditions Yield Source
Ethylamine, HCHO, HCl EtOH, reflux, 12 hrs 55–60%

Nucleophilic Substitution

For pre-activated indoles (e.g., 3-bromo derivatives), ethylamine substitutes the bromine under basic conditions (e.g., K₂CO₃):
$$ \text{3-Bromo-indole} + \text{CH}3\text{CH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}_3} \text{3-Ethanamine-indole} $$

Reagents Conditions Yield Source
CH₃CH₂NH₂, K₂CO₃ DMF, 60°C, 6 hrs 70–75%

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt for enhanced stability and solubility:
$$ \text{3-Ethanamine-indole} + \text{HCl} \rightarrow \text{2-(5,7-Dichloro-2-methyl-1H-indol-3-YL)ethanamine HCl} $$

Reagent Conditions Purity Source
HCl (gaseous) Et₂O, 0°C, 1 hr >95%

Industrial-Scale Production

Modern methods emphasize green chemistry and automation :

Continuous Flow Reactors

  • Microwave-Assisted Synthesis : Accelerates cyclization and alkylation steps, reducing reaction times to minutes.
  • Solvent-Free Reactions : Eliminates volatile organic solvents (e.g., using ionic liquids as catalysts).

Biocatalytic Routes

Enzymes (e.g., halogenases) selectively introduce chlorine or methyl groups under mild conditions, minimizing byproducts.

Method Advantages Yield Source
Microwave-assisted High energy efficiency, reduced waste 85–90%
Biocatalysis Eco-friendly, high selectivity 80–85%

Structural Confirmation

Key analytical techniques validate the compound’s identity:

Technique Purpose Key Data Source
¹H NMR Confirm ethanamine protons (δ 2.5–3.5 ppm) Singlet at δ 10–12 ppm (NH proton)
HRMS Validate molecular weight $$ m/z $$ 279.59 [M+H]⁺
X-ray Determine substituent positions Chlorine at C-5 and C-7; methyl at C-2

Research Findings and Challenges

  • Receptor Selectivity : Chlorine substituents enhance lipophilicity, improving binding to prostanoid receptors.
  • Solubility Issues : DMSO or ethanol are recommended for in vitro assays; avoid prolonged heating.

Chemical Reactions Analysis

2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H13Cl3N2
  • Molecular Weight : 279.593 g/mol
  • CAS Number : 1049759-52-5

The compound features a dichloromethyl indole structure, which is known for its ability to interact with various biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(5,7-Dichloro-2-methyl-1H-indol-3-YL)ethanamine hydrochloride. It has demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (mg/mL) Minimum Bactericidal Concentration (MBC) (mg/mL)
Bacillus cereus0.23 - 0.700.47 - 0.94
Escherichia coli0.47 - 0.940.94 - 1.88
Salmonella Typhimurium0.23 - 0.700.47 - 0.94

These findings suggest that the compound is particularly potent against Bacillus cereus, indicating its potential as an antibacterial agent in clinical settings .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly through in vitro studies involving various cancer cell lines. It has shown promising results in inhibiting cell growth.

Cancer Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)15.72
HeLa (Cervical Cancer)20.50
A549 (Lung Cancer)18.30

The mechanism of action is believed to involve the induction of apoptosis and interference with cellular signaling pathways related to cancer proliferation .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antimicrobial efficacy of related indole derivatives and established a correlation between structural modifications and increased potency against Gram-positive bacteria . The study emphasized the importance of the dichloro substitution pattern in enhancing antibacterial activity.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests demonstrated that the compound exhibits selective cytotoxicity towards various cancer cell lines, with IC50 values indicating potential for development into therapeutic agents . The National Cancer Institute's protocols were employed to evaluate its effects across a panel of approximately sixty cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate prostanoid receptors, which play a crucial role in pain and inflammation pathways . By binding to these receptors, the compound can influence the signaling pathways involved in these physiological processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
  • CAS Number : 1049759-52-5 (hydrochloride); 299166-78-2 (free base)
  • Molecular Formula : C₁₁H₁₂Cl₂N₂·HCl
  • Molecular Weight : 279.59 g/mol
  • Structure : Features a 5,7-dichloro-substituted indole core, a 2-methyl group, and an ethylamine side chain at position 3, forming a hydrochloride salt .

Key Features :

  • The methyl group at position 2 introduces steric effects, possibly influencing selectivity in biological targets.

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name Substituents (Indole Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5,7-Cl; 2-Me C₁₁H₁₂Cl₂N₂·HCl 279.59 High lipophilicity, dual chloro groups
Tryptamine HCl (Compound 1) None C₁₀H₁₂N₂·HCl 196.68 Parent structure, anti-plasmodial
5-Methyltryptamine HCl 5-Me C₁₁H₁₄N₂·HCl 214.70 Increased lipophilicity vs. tryptamine
5-Methoxytryptamine HCl 5-OMe C₁₁H₁₄N₂O·HCl 230.70 Electron-donating group, serotonergic
5-Chloro-2-methyltryptamine HCl 5-Cl; 2-Me C₁₁H₁₃ClN₂·HCl 245.15 Mono-chloro analog
4,6-Dichloro-2-methyltryptamine 4,6-Cl; 2-Me C₁₁H₁₂Cl₂N₂ 259.14 (free base) Positional isomer of target compound
5,7-Difluorotryptamine HCl 5,7-F C₁₀H₁₀F₂N₂·HCl 232.66 Smaller, electronegative halogens

Pharmacological and Biochemical Insights

HSP90 Interactions
  • Tryptamine Derivatives : Compounds 1–3 (tryptamine, 5-ethyl-, and 5-propyl-tryptamine) interact with HSP90 via hydrogen bonds to GLU527 and TYR604 . The target compound’s dichloro groups may enhance binding through halogen bonding or hydrophobic interactions.
  • Methyl vs.
Serotonergic Activity
  • 5-Methoxytryptamine HCl : The 5-methoxy group enhances serotonin receptor affinity due to its electron-donating nature, contrasting with the electron-withdrawing dichloro groups in the target compound .
Solubility and Stability
  • Hydrochloride Salts : Most analogs, including the target compound, are hydrochloride salts to enhance water solubility. For example, 5-methoxytryptamine HCl has a solubility of >10 mg/mL in water .
  • Thermal Stability : Methyl and chloro substituents generally improve thermal stability compared to unsubstituted tryptamines .

Biological Activity

2-(5,7-Dichloro-2-methyl-1H-indol-3-YL)ethanamine hydrochloride, also known as a derivative of indole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets.

  • Molecular Formula : C11H12Cl2N2 - HCl
  • Molecular Weight : 279.59 g/mol
  • CAS Number : 1049759-52-5
  • IUPAC Name : 2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on neurotransmitter systems.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. The half-maximal inhibitory concentration (IC50) values for these cell lines are reported to be in the low micromolar range, demonstrating its potency compared to standard chemotherapeutics like doxorubicin.

Cell LineIC50 (µg/mL)Reference
HCT-1161.9
MCF-72.3
Doxorubicin3.23

The mechanism through which this compound exerts its effects is believed to involve:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cell cycle regulation and apoptosis.
  • Modulation of Signaling Pathways : It interacts with pathways related to cell growth and survival, potentially inducing apoptosis in cancer cells.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in modulating neurotransmitter systems. It may influence serotonin and dopamine receptors, which could have implications for treating mood disorders and other neurological conditions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antitumor Activity : A study reported that derivatives similar to this compound showed significant antiproliferative effects against various cancer cell lines. The results suggest that structural modifications can enhance activity against specific targets .
  • Neuroprotective Effects : Another research highlighted the potential neuroprotective effects of indole derivatives, suggesting that compounds like this compound could provide therapeutic benefits in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 2-(5,7-Dichloro-2-methyl-1H-indol-3-YL)ethanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves introducing chloro and methyl substituents to the indole ring via electrophilic substitution, followed by alkylation or reductive amination to form the ethanamine side chain. Key steps include:

  • Chlorination : Use of chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled temperature (0–25°C) to avoid over-substitution.
  • Methylation : Friedel-Crafts alkylation with methyl halides and Lewis acids (e.g., AlCl₃) at 50–80°C.
  • Side-chain formation : Reductive amination using NaBH₄ or catalytic hydrogenation for the ethanamine group.
    Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts like di-chlorinated isomers .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is critical:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, especially for verifying substituent positions on the indole ring .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm methyl and chloro group positions (e.g., upfield shifts for Cl substituents).
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ for C₁₁H₁₂Cl₂N₂: 243.137 Da) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • HSP90 inhibition : Based on structural analogs (e.g., tryptamine derivatives), perform fluorescence polarization assays to measure binding affinity to the HSP90 ATP-binding pocket .
  • Antimicrobial activity : Screen against Plasmodium falciparum (IC₅₀ determination) using SYBR Green assays, given its structural similarity to antiplasmodial indole derivatives .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can computational methods guide the design of analogs with enhanced target specificity?

  • Molecular docking : Use MOE or AutoDock to model interactions with HSP90 (PDB: 1UYR). Key residues (e.g., GLU527, TYR604) form hydrogen bonds with the indole’s nitro/amine groups. Adjust substituents (e.g., 5-propyl vs. 5-chloro) to optimize binding energy .
  • QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity trends. For example, electron-withdrawing groups (Cl) may enhance binding to hydrophobic pockets .

Q. How should researchers resolve contradictions in reported activity data for structurally similar compounds?

Contradictions often arise from assay variability or substituent positional isomers. Strategies include:

  • Meta-analysis : Compare datasets using standardized protocols (e.g., fixed ATP concentrations in HSP90 assays).
  • Isomer identification : Employ 2D NMR (COSY, NOESY) to distinguish 5,7-dichloro vs. 4,6-dichloro isomers, which exhibit distinct bioactivities .
  • Crystallographic validation : Resolve ambiguous structures via X-ray diffraction to confirm substituent positions .

Q. What experimental designs are recommended for studying its metabolic stability and degradation pathways?

  • In vitro metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Focus on N-dealkylation or indole ring oxidation products.
  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation by HPLC and identify products using high-resolution MS .

Q. How can researchers mitigate challenges in crystallizing this compound for structural studies?

  • Solvent screening : Use vapor diffusion with PEG-based precipitants in mixed solvents (e.g., DMSO:water).
  • Derivatization : Introduce heavy atoms (e.g., bromine) via post-synthetic modification to improve diffraction quality.
  • Cryo-protection : Add glycerol (20% v/v) to prevent ice formation during data collection at 100 K .

Methodological Notes

  • Storage : Store under nitrogen at 4°C in amber vials to prevent oxidation and hygroscopic degradation .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to irritant properties (GHS Hazard Code: Xi) .

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